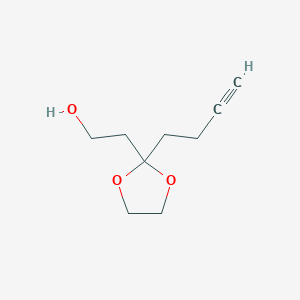
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is characterized by the presence of a dioxolane ring and a butynyl group, making it a versatile intermediate in organic synthesis.
科学的研究の応用
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the design of photo-crosslinkers for proteome profiling.
Industry: Used in the production of specialty chemicals and materials
作用機序
Target of Action
It is known to act as a reagent for the design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling .
Mode of Action
Its role as a reagent suggests that it may interact with its targets to form covalent bonds, facilitating the creation of photo-crosslinkers .
Biochemical Pathways
Given its use in proteome profiling, it may be involved in pathways related to protein synthesis and modification .
Result of Action
Its use in proteome profiling suggests it may influence protein expression and interactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol typically involves the reaction of but-3-yn-1-ol with 1,3-dioxolane under specific conditions. The reaction is catalyzed by acids or bases, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halides or other substituted derivatives.
類似化合物との比較
Similar Compounds
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethan-1-ol: Similar structure with slight variations in functional groups.
1,3-Dioxolane-2-ethanol: Lacks the butynyl group, making it less versatile in certain reactions
Uniqueness
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is unique due to the presence of both a dioxolane ring and a butynyl group, which confer distinct reactivity and versatility in synthetic applications .
特性
IUPAC Name |
2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-3-4-9(5-6-10)11-7-8-12-9/h1,10H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNUDHDRWVLMOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(OCCO1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














